trans-2-(3-Methoxyphenyl)cyclopentanol
CAS No.:
Cat. No.: VC13538309
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O2 |
|---|---|
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | (1R,2S)-2-(3-methoxyphenyl)cyclopentan-1-ol |
| Standard InChI | InChI=1S/C12H16O2/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12+/m0/s1 |
| Standard InChI Key | ZZJSHOVKTLXTJB-NWDGAFQWSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)[C@@H]2CCC[C@H]2O |
| SMILES | COC1=CC=CC(=C1)C2CCCC2O |
| Canonical SMILES | COC1=CC=CC(=C1)C2CCCC2O |
Introduction
trans-2-(3-Methoxyphenyl)cyclopentanol is an organic compound characterized by its unique molecular structure, which includes a cyclopentanol ring substituted with a hydroxyl group and a 3-methoxyphenyl group. This compound is classified as an alcohol due to the presence of the hydroxyl (-OH) functional group and is categorized under cyclopentanol derivatives, known for their cyclic structures. Despite the limited availability of specific research findings directly related to this compound, its structure and properties suggest potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
While specific synthesis methods for trans-2-(3-Methoxyphenyl)cyclopentanol are not detailed in the available literature, cyclopentanol derivatives are generally synthesized through reactions involving cyclopentene or cyclopentanone precursors. Common methods include hydroboration-oxidation reactions or the reduction of cyclopentanone derivatives followed by the introduction of the phenyl group through various coupling reactions.
Potential Applications
Given its structural similarity to other cyclopentanol derivatives, trans-2-(3-Methoxyphenyl)cyclopentanol could serve as a building block for synthesizing more complex organic molecules. Its potential applications might include:
-
Organic Synthesis: As a precursor for synthesizing compounds with specific biological activities.
-
Medicinal Chemistry: Its unique structure could be modified to interact with biological targets, potentially leading to therapeutic applications.
Research Findings and Future Directions
Despite the lack of specific research findings on trans-2-(3-Methoxyphenyl)cyclopentanol, studies on similar compounds suggest that cyclopentanol derivatives can exhibit significant biological activities. Future research could focus on exploring the compound's reactivity, biological activity, and potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume